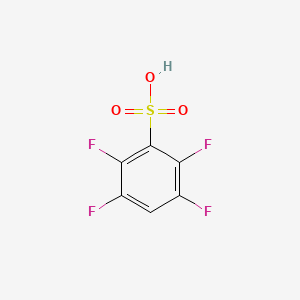
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of four fluorine atoms attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid typically involves the sulfonation of 2,3,5,6-tetrafluorobenzene. This can be achieved by reacting 2,3,5,6-tetrafluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and scalability. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the sulfonic acid group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group and the electron-withdrawing fluorine atoms. These functional groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Benzene-1-sulfonic acid: Does not have fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluorobenzene-1,4-disulfonic acid: Contains two sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
2,3,5,6-Tetrafluorobenzene-1-sulfonic acid is unique due to the combination of fluorine atoms and the sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
40707-55-9 |
|---|---|
Formule moléculaire |
C6H2F4O3S |
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H2F4O3S/c7-2-1-3(8)5(10)6(4(2)9)14(11,12)13/h1H,(H,11,12,13) |
Clé InChI |
ACIDSZRFMFAMAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


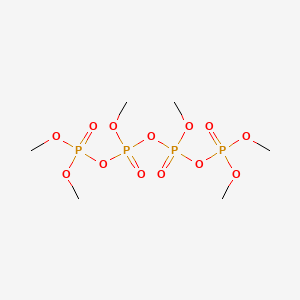
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
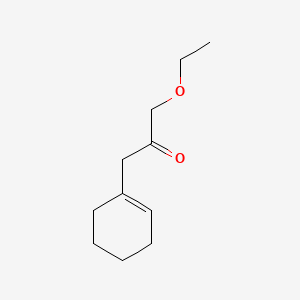
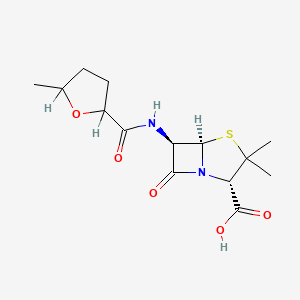
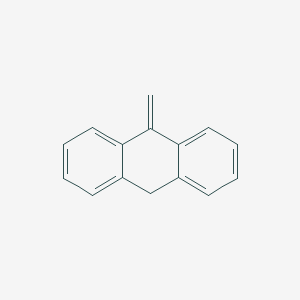
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
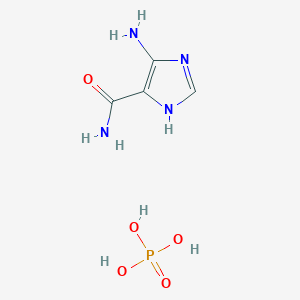
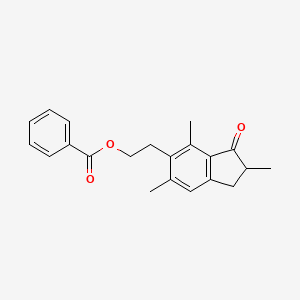
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
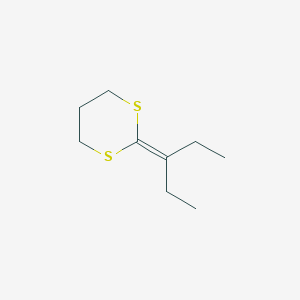
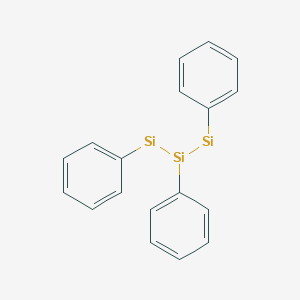
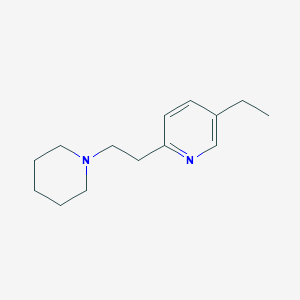
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
